

# In-Depth Technical Guide: Discovery and Development of Org OD 02-0

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a potent and selective agonist of the membrane progesterone receptor  $\alpha$  (mPR $\alpha$ ). This technical guide provides a comprehensive overview of its discovery, mechanism of action, and key experimental findings. Org OD 02-0 serves as a critical tool to elucidate the physiological roles of mPR $\alpha$ , distinguishing its rapid, non-genomic signaling from the classical genomic pathways mediated by the nuclear progesterone receptor (nPR). This document summarizes its binding affinity, in vitro and in vivo effects, and the intracellular signaling cascades it modulates, primarily the PI3K/Akt and MAPK/ERK pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

## Introduction

The discovery of membrane-bound progesterone receptors has opened new avenues in understanding the diverse and rapid effects of progesterone. **Org OD 02-0** has emerged as a key pharmacological probe in this field. Its high selectivity for mPRα over the nuclear progesterone receptor (nPR) allows for the specific investigation of mPRα-mediated signaling events. This guide consolidates the current knowledge on **Org OD 02-0**, offering a technical resource for its application in research and drug development.



# **Physicochemical Properties and Binding Profile**

Org OD 02-0 is a synthetic progestin with the chemical formula  $C_{22}H_{30}O_2$  and a molecular weight of 326.47 g/mol .

# **Binding Affinity and Selectivity**

Quantitative analysis of the binding affinity of **Org OD 02-0** demonstrates its high selectivity for mPR $\alpha$ . The half-maximal inhibitory concentration (IC50) for mPR $\alpha$  agonism is 33.9 nM.[1] In comparative binding studies, **Org OD 02-0** displays a significantly higher affinity for mPR $\alpha$  compared to the nPR, with a discrimination index of 20 in favor of mPR $\alpha$ .

| Receptor | Ligand       | IC50 (nM) | Notes                                                      |
|----------|--------------|-----------|------------------------------------------------------------|
| mPRα     | Org OD 02-0  | 33.9      | Potent agonist activity. [1]                               |
| nPR      | Org OD 02-0  | ~678      | Calculated based on a discrimination index of 20.          |
| mPRα     | Progesterone | -         | Natural ligand, used as a reference.                       |
| nPR      | R5020        | -         | Potent synthetic agonist for nPR, often used as a control. |

# **Mechanism of Action and Signaling Pathways**

**Org OD 02-0** exerts its effects by binding to and activating mPR $\alpha$ , a G-protein coupled receptor. This initiates rapid intracellular signaling cascades that are independent of gene transcription.

# **PI3K/Akt Signaling Pathway**

Activation of mPRα by **Org OD 02-0** leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell survival, proliferation, and metabolism.



Studies have shown that the neuroprotective effects of **Org OD 02-0** are mediated through the activation of Akt.

# **MAPK/ERK Signaling Pathway**

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade activated by **Org OD 02-0**. This pathway is involved in the regulation of cell proliferation, differentiation, and survival. The activation of MAPK/ERK by **Org OD 02-0** has been demonstrated in various cell types and is implicated in its diverse physiological effects.





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of **Org OD 02-0** via mPR $\alpha$ .



# **Key Experimental Findings and Applications**

**Org OD 02-0** has been instrumental in defining the physiological roles of mPR $\alpha$  in various biological systems.

# Neuroprotection

In neuronal cell models, **Org OD 02-0** has demonstrated significant neuroprotective effects against oxidative stress and excitotoxicity. These effects are attributed to the activation of the PI3K/Akt and MAPK/ERK survival pathways.

## Reproductive Biology

**Org OD 02-0** has been used to study the role of mPR $\alpha$  in oocyte maturation and ovulation. In some non-mammalian models, it has been shown to induce these processes, highlighting the importance of non-genomic progesterone signaling in reproduction.

### **Cardiovascular Effects**

Studies have shown that **Org OD 02-0** can induce the production of nitric oxide (NO) in endothelial cells, a key regulator of vasodilation and cardiovascular health. This effect is mediated by mPR $\alpha$  and involves the PI3K/Akt pathway.

# **Endocrine Regulation**

**Org OD 02-0** has been shown to inhibit the secretion of prolactin from pituitary cells, suggesting a role for mPR $\alpha$  in the regulation of the endocrine system.

# Experimental Protocols Competitive Binding Assay

This protocol is used to determine the binding affinity of Org OD 02-0 to  $mPR\alpha$ .

### Materials:

- Cell membranes expressing mPRa
- Radiolabeled progesterone ([3H]-P4)



- Unlabeled Org OD 02-0 and other competitors
- Binding buffer (e.g., Tris-HCl with MgCl<sub>2</sub>)
- Glass fiber filters
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of unlabeled Org OD 02-0.
- In a multi-well plate, add a constant concentration of [3H]-P4 and the cell membrane preparation to each well.
- Add the different concentrations of unlabeled Org OD 02-0 to the wells. Include a control
  with no competitor (total binding) and a control with a high concentration of unlabeled
  progesterone (non-specific binding).
- Incubate the plate at 4°C for a specified time (e.g., 2 hours) to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of Org OD 02-0 to determine the IC50 value.

## Western Blot for MAPK/ERK Activation

This protocol is used to assess the activation of the MAPK/ERK pathway by Org OD 02-0.

Materials:



- Cell line of interest (e.g., SH-SY5Y)
- Org OD 02-0
- Cell lysis buffer with protease and phosphatase inhibitors
- Primary antibodies against total ERK and phosphorylated ERK (p-ERK)
- Secondary antibody conjugated to HRP
- · Chemiluminescent substrate
- Protein electrophoresis and blotting equipment

### Procedure:

- Culture cells to the desired confluency.
- Treat cells with various concentrations of **Org OD 02-0** for a specific time course (e.g., 5, 15, 30 minutes). Include a vehicle-treated control.
- · Lyse the cells on ice with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
- Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the antibody against total ERK to normalize for protein loading.
- Quantify the band intensities to determine the fold-change in ERK phosphorylation.





Click to download full resolution via product page

Figure 2: Western blot workflow for assessing ERK activation by Org OD 02-0.



# **Pharmacokinetics and Safety**

As of the latest available data, specific pharmacokinetic (absorption, distribution, metabolism, and excretion) and comprehensive safety and toxicity data for **Org OD 02-0** in preclinical or clinical settings are not extensively published in the public domain. The majority of the research has focused on its in vitro and in vivo pharmacological effects as a research tool. For any potential therapeutic development, rigorous pharmacokinetic and toxicological studies would be required.

## Conclusion

**Org OD 02-0** is an invaluable tool for dissecting the rapid, non-genomic actions of progesterone mediated by mPRα. Its high selectivity allows for clear differentiation from the genomic effects of the nuclear progesterone receptor. The accumulated data on its mechanism of action and physiological effects in various systems provide a solid foundation for its continued use in basic research and for the exploration of its potential therapeutic applications. Further studies are warranted to fully characterize its pharmacokinetic and safety profile to advance its development beyond a research compound.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and Development of Org OD 02-0]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541469#discovery-and-development-of-org-od-02-0]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com